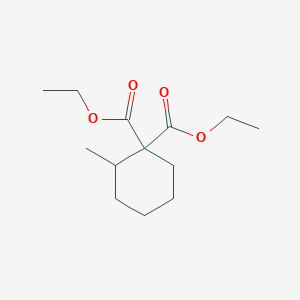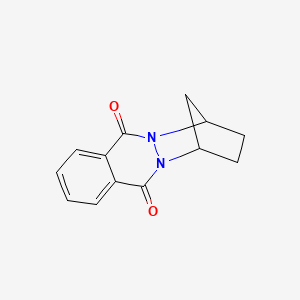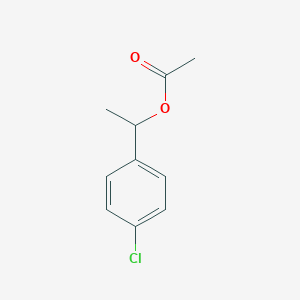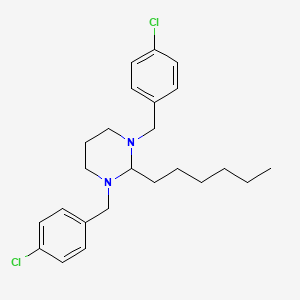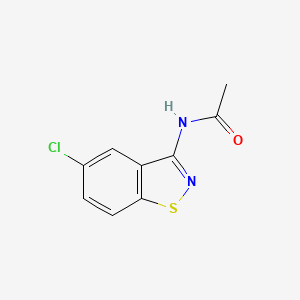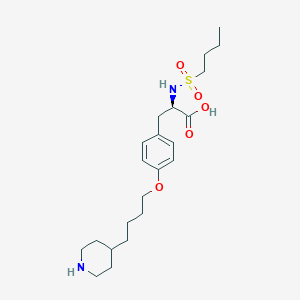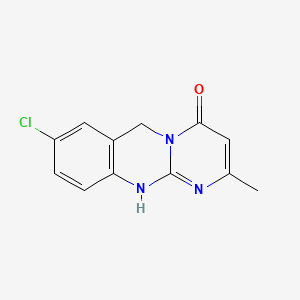![molecular formula C29H19BrN2 B12812506 5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline](/img/structure/B12812506.png)
5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline is a heterocyclic compound that belongs to the class of pyrazolo[5,1-a]isoquinolines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline typically involves the annulation of pyrazole derivatives with alkynes. One common method employs ruthenium (II) catalysts in the presence of copper (II) acetate and silver hexafluoroantimonate in water under a nitrogen atmosphere . This reaction can also be performed in alcohol at a lower temperature without copper (II) acetate and silver salt but in the presence of a carboxylate ligand under air .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the 4-position of the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Biology: The compound exhibits biological activities such as anti-inflammatory and anti-hyperglycemic effects.
Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, as a dopamine D4 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and potentially treat certain neurological disorders . Additionally, as a CDC25B inhibitor, it can interfere with cell cycle regulation, which may have implications in cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyridine: Exhibits potent p38 kinase inhibition and antiviral activity against HSV-1 and HSV-2.
Pyrazolopyrimidines: Known for their bioactivity, including anti-inflammatory and anti-cancer properties.
Pyrazolopyridines: Display various biological activities, including acting as melatonin receptor ligands.
Uniqueness
5-(4-Bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazole ring fused with an isoquinoline moiety allows it to interact with multiple molecular targets, making it a versatile compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C29H19BrN2 |
|---|---|
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-1,2-diphenylpyrazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C29H19BrN2/c30-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)29-27(21-9-3-1-4-10-21)28(31-32(26)29)22-11-5-2-6-12-22/h1-19H |
Clé InChI |
FGYUJXDFOXDSHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C=C(N3N=C2C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
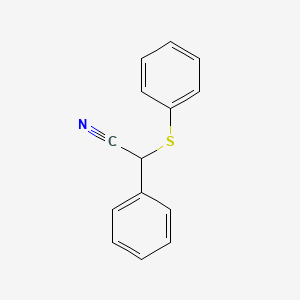
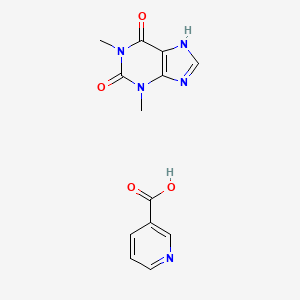

![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)
